2-cyclopropyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide
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Overview
Description
2-CYCLOPROPYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOPROPYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between a quinoline-4-carbohydrazide and an aldehyde or ketone. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The reaction conditions can vary, but common conditions include refluxing the mixture for several hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions would be crucial to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-CYCLOPROPYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines .
Scientific Research Applications
2-CYCLOPROPYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antiviral, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It can be used in the synthesis of other complex organic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-CYCLOPROPYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The Schiff base moiety allows it to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its quinoline structure enables it to intercalate with DNA, potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
2-CYCLOPROPYL-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]QUINOLINE-4-CARBOHYDRAZIDE is unique due to its cyclopropyl and pyridinyl groups, which confer distinct steric and electronic properties. These features enhance its binding affinity and specificity towards biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C19H16N4O |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-cyclopropyl-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C19H16N4O/c24-19(23-21-12-13-4-3-9-20-11-13)16-10-18(14-7-8-14)22-17-6-2-1-5-15(16)17/h1-6,9-12,14H,7-8H2,(H,23,24)/b21-12+ |
InChI Key |
AVQQPQKKNPQWTP-CIAFOILYSA-N |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CN=CC=C4 |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CN=CC=C4 |
solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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